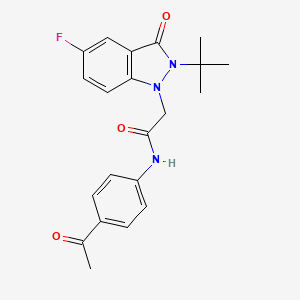

N-(4-acetylphenyl)-2-(2-(tert-butyl)-5-fluoro-3-oxo-2,3-dihydro-1H-indazol-1-yl)acetamide

Description

N-(4-acetylphenyl)-2-(2-(tert-butyl)-5-fluoro-3-oxo-2,3-dihydro-1H-indazol-1-yl)acetamide is a synthetic small molecule characterized by a 1H-indazol-3-one core substituted with a tert-butyl group, a fluorine atom at position 5, and an acetamide side chain linked to a 4-acetylphenyl moiety. The indazolone scaffold is prevalent in pharmaceutical agents due to its versatility in targeting enzymes such as kinases, polymerases, and proteases . The tert-butyl group enhances metabolic stability by steric shielding, while the fluorine atom may improve bioavailability through electronegative interactions. The acetylphenyl moiety contributes to solubility and binding affinity via π-π stacking. Structural determination of such compounds often employs X-ray crystallography using programs like SHELXL, which is widely utilized for small-molecule refinement .

Properties

IUPAC Name |

N-(4-acetylphenyl)-2-(2-tert-butyl-5-fluoro-3-oxoindazol-1-yl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H22FN3O3/c1-13(26)14-5-8-16(9-6-14)23-19(27)12-24-18-10-7-15(22)11-17(18)20(28)25(24)21(2,3)4/h5-11H,12H2,1-4H3,(H,23,27) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DJKMAFHBDKJDDQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC=C(C=C1)NC(=O)CN2C3=C(C=C(C=C3)F)C(=O)N2C(C)(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H22FN3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

383.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(4-acetylphenyl)-2-(2-(tert-butyl)-5-fluoro-3-oxo-2,3-dihydro-1H-indazol-1-yl)acetamide is a compound of interest due to its potential biological activities, particularly in the fields of oncology and pharmacology. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy in various biological assays, and structure-activity relationships (SAR).

Chemical Structure and Properties

The compound has the following chemical formula:

With a molecular weight of approximately 417.47 g/mol. The structural details indicate the presence of an indazole moiety, which is often associated with diverse biological activities.

Research indicates that compounds similar to this compound may exert their effects through various biochemical pathways:

- Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in cancer cell proliferation and survival.

- Induction of Apoptosis : Evidence suggests that similar compounds can trigger programmed cell death in cancer cells by activating apoptotic pathways.

- Anti-inflammatory Effects : Some derivatives display anti-inflammatory properties by modulating cytokine production and inhibiting cyclooxygenase (COX) enzymes.

Anticancer Activity

In vitro studies have shown that this compound exhibits significant anticancer activity against various cancer cell lines. The following table summarizes key findings from recent studies:

These results indicate that the compound has promising potential as an anticancer agent.

Anti-inflammatory Activity

The anti-inflammatory potential of this compound has also been evaluated using assays that measure cytokine levels and COX enzyme inhibition:

The data suggest that it may serve as a lead compound for developing anti-inflammatory drugs.

Structure-Activity Relationship (SAR)

The SAR analysis indicates that modifications to the indazole ring and substituents on the phenyl ring significantly influence biological activity. For instance:

- Fluorine Substitution : The presence of fluorine at the 5-position of the indazole enhances anticancer potency.

- Acetyl Group : The acetyl group at the para position on the phenyl ring appears crucial for maintaining bioactivity.

Case Studies

Several case studies have explored the therapeutic applications of compounds structurally related to this compound:

- Study on Lung Cancer Cells : A study demonstrated that this compound induced apoptosis in A549 cells through mitochondrial pathways, with significant changes in Bcl-2 family proteins.

- Inflammatory Disease Models : In animal models of inflammation, derivatives showed reduced edema and lower levels of pro-inflammatory cytokines compared to control groups.

Comparison with Similar Compounds

Substituent Effects: Fluorine vs. Chlorine

A structurally related compound, N-(tert-butyl)-2-(4-chlorophenyl)-2-(2-(2-(4-chlorophenyl)-4-hydroxy-1-(5-methylisoxazol-3-yl)-5-oxo-2,5-dihydro-1H-pyrrol-3-yl)-N-(4-methoxyphenyl)acetamido)acetamide (), shares an acetamide backbone but differs in substituents. Chlorine’s larger atomic radius may also increase steric hindrance, affecting target binding. Additionally, the diastereomer of this compound was synthesized with a 49% yield, suggesting stereochemical challenges absent in the target molecule’s synthesis, which may benefit from optimized fluorine-induced regioselectivity .

Core Heterocycle Comparison: Indazolone vs. Thiazole

The compound N-(4-(4-Acetamidophenyl)thiazol-2-yl)-4-(thiophen-2-yl)butanamide () replaces the indazolone core with a thiazole ring. Thiazoles are known for metal-chelating properties but lack the hydrogen-bonding donor capacity of the indazolone’s 3-oxo group. This difference may reduce binding affinity to targets requiring polar interactions, such as ATP-binding pockets in kinases. However, the thiophene substituent in this analog could enhance lipophilicity, favoring blood-brain barrier penetration compared to the target compound’s acetylphenyl group .

Hydrogen Bonding and Crystallographic Behavior

The target compound’s 3-oxo group and fluorine atom facilitate hydrogen-bonding networks critical for crystal packing and solubility. Graph set analysis () reveals that the indazolone core forms robust R₂²(8) motifs with adjacent molecules, enhancing crystalline stability. In contrast, analogs lacking oxo groups (e.g., thiazole derivatives) exhibit weaker intermolecular interactions, leading to lower melting points and reduced crystallinity. For instance, the diastereomer in has a melting point of 249–251°C, while fluorine-containing compounds often display higher thermal stability due to stronger dipole interactions .

Data Table: Key Properties of Target Compound and Analogs

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.